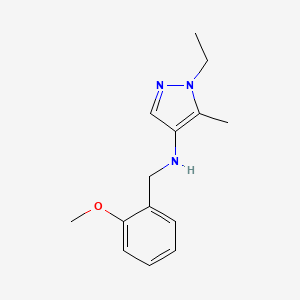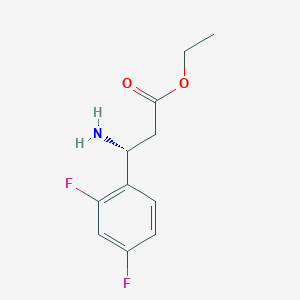
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1H-pyrazole with difluoromethylating agents such as difluoromethyl bromide under basic conditions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-(Difluoromethyl)-3-amino-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the activity of succinate dehydrogenase, an enzyme crucial for fungal respiration . The difluoromethyl group enhances its binding affinity to the enzyme’s active site, leading to effective inhibition .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group but lacks the nitro group.
1-(Trifluoromethyl)-3-nitro-1H-pyrazol-4-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
Uniqueness: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to its electron-withdrawing properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C4H4F2N4O2 |
|---|---|
Molekulargewicht |
178.10 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-nitropyrazol-4-amine |
InChI |
InChI=1S/C4H4F2N4O2/c5-4(6)9-1-2(7)3(8-9)10(11)12/h1,4H,7H2 |
InChI-Schlüssel |
NSSIBGQTTBIJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


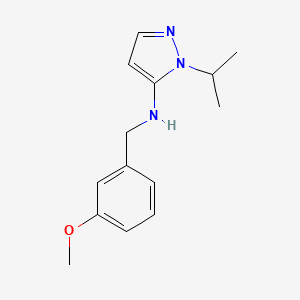

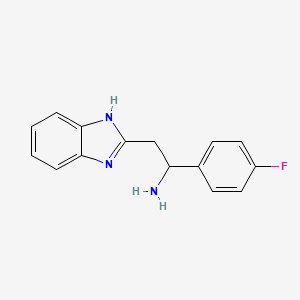

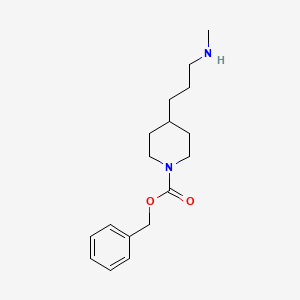
![tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11729215.png)
![O-[1-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B11729222.png)

![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729227.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11729243.png)
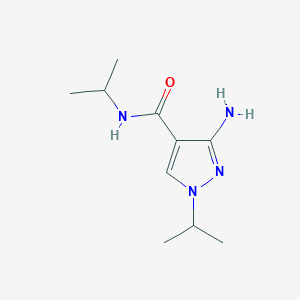
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11729256.png)
